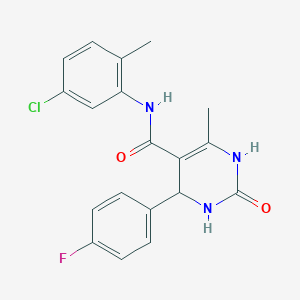
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide, also known as MNPN, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to a class of compounds known as nitroaromatics, which have been found to possess a wide range of biological activities. MNPN has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and physiological effects:
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has been found to exhibit potent anti-inflammatory and analgesic properties in various animal models. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, as well as the infiltration of inflammatory cells into affected tissues. N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has also been found to reduce pain and swelling in animal models of arthritis and other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide. One area of interest is the development of new drugs based on N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide for the treatment of inflammatory diseases and cancer. Another potential direction is the study of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide. Additionally, further studies are needed to fully understand the potential toxicity and side effects of N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide, as well as its pharmacokinetics and pharmacodynamics in humans.
Méthodes De Synthèse
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide can be synthesized using a variety of methods, including the nitration of 2-methoxy-5-nitroaniline followed by reaction with 4-phenoxybutanoyl chloride. Another method involves the reaction of 4-phenoxybutyric acid with 2-methoxy-5-nitroaniline in the presence of thionyl chloride.
Applications De Recherche Scientifique
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has been extensively studied in the field of medicinal chemistry due to its potent anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide has also been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-16-10-9-13(19(21)22)12-15(16)18-17(20)8-5-11-24-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVHTRCWMYFZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4-trimethoxy-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B5052263.png)

![4-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide](/img/structure/B5052287.png)
![2-[bis(butylsulfonyl)methylene]imidazolidine](/img/structure/B5052292.png)
![2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5052308.png)
![methyl 3-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5052316.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5052319.png)

![2-(1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5052327.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5052335.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylpropanamide](/img/structure/B5052350.png)
![2-[4-(4-chlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052359.png)
